molecular formula C21H21N5O B4809120 7-cycloheptyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-cycloheptyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4809120
M. Wt: 359.4 g/mol
InChI Key: QLUDBYMFQKCLCS-UHFFFAOYSA-N
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Description

7-Cycloheptyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound characterized by a fused pyrido-triazolo-pyrimidinone scaffold. Its structure includes a cycloheptyl group at position 7 and a phenyl substituent at position 2, distinguishing it from analogs with varying substituents. Its synthesis typically involves cyclocondensation reactions, as seen in analogous triazolo-pyrimidine derivatives .

Properties

IUPAC Name

11-cycloheptyl-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c27-20-17-14-22-21-23-19(15-8-4-3-5-9-15)24-26(21)18(17)12-13-25(20)16-10-6-1-2-7-11-16/h3-5,8-9,12-14,16H,1-2,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUDBYMFQKCLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents and heterocyclic arrangements, leading to variations in physicochemical and biological properties:

Compound Substituents Molecular Weight Key Features
7-Cycloheptyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (Target) Cycloheptyl (C7), Phenyl (C6H5) ~420.47 g/mol† Enhanced lipophilicity due to cycloheptyl; phenyl may improve π-π interactions.
7-Cyclohexyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Cyclohexyl (C6), 3-Pyridinyl ~407.44 g/mol Reduced steric bulk (cyclohexyl vs. cycloheptyl); pyridinyl enhances solubility.
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one 2-Hydroxyphenyl, Methyl 318.33 g/mol Hydroxyl group enables hydrogen bonding; simpler triazolo-pyrimidine scaffold.
7-Amino-8-methyl-5-(5-methylfuran-2-yl)pyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Amino, Methylfuran ~338.34 g/mol Furan ring introduces electron-rich regions; amino group enhances reactivity.

†Calculated based on analogous structures.

Physicochemical and Spectral Properties

  • Spectral Data: IR spectra of triazolo-pyrimidinones typically show C=O stretches at ~1680 cm⁻¹ , consistent with the target compound. NMR data for analogs (e.g., ) reveal aromatic proton signals between δ 6.97–8.02 ppm, suggesting similar electronic environments in the target compound’s phenyl and pyrido rings.

Research Findings and Implications

  • Cycloheptyl vs. Cyclohexyl : The cycloheptyl group in the target compound may enhance binding to hydrophobic pockets in biological targets compared to cyclohexyl .
  • Phenyl vs. Heteroaromatic Substituents: The phenyl group’s electron-withdrawing effects could stabilize the triazolo-pyrimidinone core, whereas pyridinyl or furyl groups (e.g., ) introduce heteroatom-mediated interactions.
  • Synthetic Challenges : Larger substituents (e.g., cycloheptyl) may necessitate modified purification techniques, such as gradient recrystallization, to isolate pure products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-cycloheptyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-cycloheptyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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